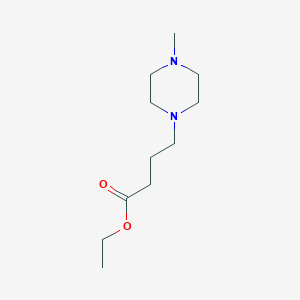

Ethyl 4-(4-Methyl-1-piperazinyl)butanoate

Description

Historical Context and Evolution of Butanoate Ester Chemistry

The chemistry of butanoates is fundamentally linked to butanoic acid, also known as butyric acid. This short-chain fatty acid was first identified in its impure form in 1818 by French chemist Michel Eugène Chevreul and was later isolated and characterized by Lieben and Rossi in 1869. byjus.comturito.com Its name is derived from the Latin word for butter, butyrum, as it was first discovered in rancid butter, which is known for its unpleasant odor due to the hydrolysis of triglycerides releasing the free acid. turito.comwikipedia.org

The evolution of butanoate ester chemistry is a direct extension of the broader history of ester synthesis. The landmark development in this field was the Fischer-Speier esterification, first reported by Emil Fischer and Arthur Speier in 1895. chemistrylearner.comsciencemadness.org This acid-catalyzed reaction between a carboxylic acid and an alcohol provided an efficient and direct method for ester production. chemistrylearner.comontosight.aiorganic-chemistry.org The Fischer esterification is a reversible equilibrium process, and its discovery was crucial for the systematic synthesis of a vast array of esters. organic-chemistry.orgmasterorganicchemistry.com

Butanoate esters, unlike the parent acid, are often characterized by pleasant, fruity aromas. tsfx.edu.au This property has led to their widespread industrial application as artificial flavorings in food products, fragrances in perfumes, and as solvents. byjus.comchemistrylearner.com For instance, ethyl butanoate is known for its pineapple-like scent, making it a valuable additive in the food and fragrance industries. tsfx.edu.au

Significance of Piperazine (B1678402) Scaffold in Organic Synthesis and Molecular Design

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions of the ring. It has emerged as a uniquely important structural motif in medicinal chemistry, where it is often referred to as a "privileged scaffold". nih.govrsc.orgresearchgate.net This designation stems from its frequent appearance in the molecular structures of numerous biologically active compounds and approved drugs across various therapeutic areas. rsc.orgresearchgate.net

The significance of the piperazine scaffold can be attributed to several key characteristics:

Physicochemical Properties: The two nitrogen atoms confer basicity and hydrophilicity, which can be modulated to improve the solubility and pharmacokinetic properties of a drug molecule. nih.govresearchgate.net

Synthetic Versatility: The secondary amine functionalities of the piperazine ring are readily derivatized, allowing for the attachment of two different substituent groups. This makes piperazine an excellent linker or central scaffold for arranging pharmacophoric elements in a specific spatial orientation. rsc.org

Conformational Rigidity: The piperazine ring typically adopts a stable chair conformation. nih.govias.ac.in This conformational preference can reduce the structural flexibility of a molecule, which is often beneficial for achieving high-affinity binding to a biological target. nih.govrsc.org

These features have made piperazine an indispensable building block in the design and synthesis of novel chemical entities with diverse pharmacological activities. researchgate.netthieme-connect.com

Structural Classification and Nomenclature Principles for N-Alkylpiperazine Butanoates

The compound Ethyl 4-(4-Methyl-1-piperazinyl)butanoate belongs to the class of N-Alkylpiperazine Butanoates. Its nomenclature is determined by the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The naming process can be broken down into its constituent parts:

Ester Naming: Esters are named with two words. pressbooks.publibretexts.org The first word is the name of the alkyl group derived from the alcohol component. In this case, "Ethyl" comes from ethanol (B145695). The second word is derived from the carboxylic acid, where the "-oic acid" suffix is replaced with "-oate". libretexts.orgucalgary.ca Thus, "butanoate" comes from butanoic acid.

Parent Chain and Substituent: The butanoate chain is the parent structure. The piperazine moiety is treated as a substituent on this chain. The number "4-" preceding the parenthesis indicates that the piperazine group is attached to the fourth carbon of the butanoate chain (with the carbonyl carbon being C1).

Substituent Naming: The name within the parenthesis describes the substituted piperazine ring itself.

"piperazinyl" indicates the piperazine ring is a substituent.

The "1-" before "piperazinyl" specifies that the ring is attached to the parent butanoate chain via the nitrogen atom at position 1.

"4-Methyl" indicates that a methyl group is attached to the other nitrogen atom, at position 4 of the piperazine ring.

Following these rules, the name this compound precisely describes a molecule where an ethyl ester of butanoic acid is substituted at the C4 position with a piperazine ring, which in turn is methylated at its distal nitrogen atom.

Overview of Research Paradigms for Novel Chemical Entities in the Piperazine-Butanoate Class

The combination of piperazine and butanoate moieties in a single molecule represents a common strategy in chemical and pharmaceutical research. This paradigm is driven by the desire to merge the distinct properties of each component to create novel chemical entities with tailored characteristics.

Researchers often incorporate the piperazine scaffold to enhance a molecule's drug-like properties, such as aqueous solubility and the ability to cross biological membranes. nih.gov It can also serve as a versatile linker, connecting a pharmacophore to another part of the molecule or orienting functional groups for optimal interaction with a biological target. rsc.org

The butanoate ester portion, on the other hand, can function as a lipophilic spacer, a biodegradable promoiety, or it can be an integral part of the pharmacophore itself. The alkyl chain offers a flexible linker of a defined length, while the ester group can participate in hydrogen bonding.

Research involving piperazine-butanoate structures often falls into several categories:

Synthesis of Intermediates: These compounds are frequently synthesized as building blocks for the construction of more complex molecules. The reactive sites on both the piperazine and ester groups allow for further chemical modifications. semanticscholar.org

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the piperazine ring or changing the length and nature of the ester component, chemists can explore how structural changes affect the biological activity of a compound series. mdpi.com

Development of Novel Bioactive Agents: The combination of these two scaffolds has been explored for generating compounds with a wide range of potential therapeutic applications. ontosight.ai

Detailed Research Findings on this compound

This compound is a specific organic compound that serves primarily as a chemical intermediate and a research chemical. While extensive biological studies on this particular molecule are not widely published, its chemical properties and synthesis are of interest in organic chemistry.

Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | Ethyl 4-(4-methylpiperazin-1-yl)butanoate |

| Synonyms | 1-Piperazinebutanoic acid, 4-methyl-, ethyl ester chemicalbook.com |

| CAS Number | 487008-51-5 chemicalbook.comchembk.com, 1032684-85-7 parchem.com |

| Molecular Formula | C₁₁H₂₂N₂O₂ chemicalbook.comchembk.com |

| Molar Mass | 214.3 g/mol chemicalbook.comchembk.com |

| Boiling Point (Predicted) | 290.7 ± 25.0 °C chemicalbook.com |

| Density (Predicted) | 0.989 g/cm³ |

| Refractive Index (Predicted) | 1.465 |

Note: Predicted values are based on computational models and may differ from experimental values.

Synthesis and Research

The synthesis of this compound can be achieved through standard organic chemistry reactions. A common synthetic route would involve the N-alkylation of 1-methylpiperazine (B117243) with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate). In this reaction, the nucleophilic secondary amine of 1-methylpiperazine displaces the halide on the butanoate chain, forming the C-N bond and yielding the final product.

Alternatively, the compound could be prepared via a two-step process starting with the reaction of 1-methylpiperazine and a suitable butanoic acid derivative to form 4-(4-methyl-1-piperazinyl)butanoic acid, followed by a Fischer esterification with ethanol in the presence of an acid catalyst.

In the context of chemical research, compounds like this compound are valuable as scaffolds. The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the tertiary amine of the piperazine ring can be protonated or participate in further reactions, making it a versatile building block for creating more complex molecules for various research applications. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-methylpiperazin-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-3-15-11(14)5-4-6-13-9-7-12(2)8-10-13/h3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLUXBIBVCAYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Modeling of Ethyl 4 4 Methyl 1 Piperazinyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of Ethyl 4-(4-methyl-1-piperazinyl)butanoate. These calculations offer a detailed view of the molecule's geometry, energy, and the distribution of its electrons, which collectively determine its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, can predict bond lengths, bond angles, and dihedral angles. bohrium.com This process of geometry optimization finds the lowest energy conformation of the molecule, providing a foundational structure for further analysis. The total energy calculated through DFT is a key indicator of the molecule's stability.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Value (Angstroms/Degrees) |

|---|---|

| C-N (piperazine ring) | ~1.46 Å |

| C-C (piperazine ring) | ~1.53 Å |

| C-N (butanoate chain) | ~1.47 Å |

| C=O (ester group) | ~1.21 Å |

| C-O (ester group) | ~1.34 Å |

| C-N-C (piperazine angle) | ~110° |

Note: The values presented in this table are representative and based on typical results from DFT calculations on similar molecular structures.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and kinetic stability. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and less stable. For piperazine (B1678402) derivatives, the HOMO is often localized on the nitrogen-rich piperazine ring, while the LUMO can be distributed across other parts of the molecule. bohrium.comresearchgate.net

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | -0.5 eV |

Note: These energy values are illustrative and represent typical findings for similar organic molecules with piperazine moieties.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. bohrium.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. In an MESP map, areas of negative potential (typically colored in shades of red) indicate electron-rich regions, which are prone to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MESP surface would likely show negative potential around the oxygen atoms of the ester group and the nitrogen atoms of the piperazine ring, highlighting these as sites for potential interactions with electrophiles. The hydrogen atoms, particularly those attached to the ethyl group and the piperazine ring, would exhibit positive potential. bohrium.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound is a key aspect of its chemical nature, and this is explored through conformational analysis and molecular dynamics simulations.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. lumenlearning.com For this compound, key areas of conformational flexibility include the piperazine ring, which typically adopts a chair conformation, and the butanoate side chain.

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational space and flexibility of a molecule over time. nih.gov By simulating the motion of atoms and bonds, MD can reveal how the molecule behaves in different environments, such as in a solvent or at different temperatures.

An MD simulation of this compound would illustrate the dynamic interconversion between different conformers. nih.gov It would show the flexibility of the ethyl butanoate chain and the puckering of the piperazine ring. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility can influence its binding affinity. nih.gov The simulation can also provide insights into the stability of different conformations and the timescales over which conformational changes occur.

Prediction of Molecular Descriptors and Theoretical Parameters

In the realm of computational drug design and discovery, molecular descriptors play a pivotal role in the early assessment of a compound's potential pharmacokinetic and pharmacodynamic properties. These descriptors, derived from the two-dimensional or three-dimensional structure of a molecule, can predict its behavior in a biological system, thereby guiding the process of lead optimization. For this compound, key molecular descriptors such as the Topological Polar Surface Area (TPSA), rotatable bond count, and theoretical lipophilicity (LogP) have been calculated to provide insights into its drug-likeness.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (usually oxygen and nitrogen) and their attached hydrogens. It is a crucial parameter for predicting the intestinal absorption and blood-brain barrier penetration of a drug candidate. A high TPSA is generally associated with poor membrane permeability. The number of rotatable bonds, on the other hand, is a measure of the conformational flexibility of a molecule. A lower number of rotatable bonds is often desirable for better oral bioavailability.

For a closely related analog, 4-(4-Methylpiperazin-1-yl)butanoic acid, the predicted TPSA is 43.78 Ų, and it has a rotatable bond count of 4. chemscene.com These values for the parent carboxylic acid suggest that the ethyl ester, this compound, would also possess favorable characteristics for oral absorption and bioavailability.

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 43.78 Ų |

| Rotatable Bond Count | 4 |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient between n-octanol and water (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It influences how a drug molecule interacts with biological membranes and its target proteins. An optimal LogP value is essential for a compound to exhibit good pharmacokinetic properties.

The predicted LogP value for the related compound, 4-(4-Methylpiperazin-1-yl)butanoic acid, is 0.0986. chemscene.com This suggests a relatively balanced hydrophilic-lipophilic character for the molecule. The addition of the ethyl group in this compound would be expected to slightly increase its lipophilicity.

| Parameter | Predicted Value |

|---|---|

| LogP | 0.0986 |

Ligand-Target Interaction Hypothesis Generation through Molecular Docking Principles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.comunar.ac.id In drug discovery, it is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid. This method allows for the generation of hypotheses about the binding mode and affinity of a ligand, which can then be tested experimentally.

The process of molecular docking involves the prediction of the ligand's conformation within the binding site of the target and the estimation of the binding energy. A lower binding energy generally indicates a more stable and favorable interaction. These interactions are governed by various forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

The generation of a ligand-target interaction hypothesis for this compound would involve the following steps:

Selection of a Biological Target: Based on the therapeutic area of interest, a relevant protein target would be chosen.

Preparation of the Target and Ligand: The three-dimensional structures of both the target protein and this compound would be prepared for the docking simulation.

Docking Simulation: Using specialized software, the ligand would be docked into the active site of the target protein. The software would explore various possible conformations and orientations of the ligand.

Analysis of Docking Results: The resulting poses would be analyzed to identify the most likely binding mode, characterized by the lowest binding energy and favorable intermolecular interactions. This analysis would provide a detailed hypothesis of how the compound binds to its target, which can guide further experimental validation and lead optimization efforts.

Investigations into Molecular Level Interactions and Biochemical Mechanisms

Conceptual Framework of Ligand-Receptor Binding Interactions

Ligand-receptor binding is a cornerstone of pharmacology and biochemistry, describing the process where a molecule (the ligand) binds to a specific site on a larger protein molecule (the receptor). This interaction is governed by a variety of non-covalent intermolecular forces, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The specificity of this binding is often likened to a lock and key, where the ligand's size, shape, and chemical properties must be complementary to the receptor's binding site.

The strength of this interaction is quantified by its binding affinity. A high affinity indicates a strong, stable complex, while low affinity implies a weaker, more transient interaction. The binding process is reversible and typically results in a conformational change in the receptor, which in turn initiates a biological or cellular response. For a molecule like Ethyl 4-(4-Methyl-1-piperazinyl)butanoate, its structure—featuring a piperazine (B1678402) ring, a methyl group, and an ethyl butanoate chain—suggests it has the potential to engage in various non-covalent interactions. The nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, while the hydrocarbon portions of the molecule could participate in hydrophobic interactions.

However, without specific studies, the identity of potential receptors and the nature of any binding interactions for this compound remain purely theoretical.

In Vitro Enzyme Interaction Studies and Mechanistic Pathways

In vitro studies are essential for characterizing how a compound interacts with specific enzymes, determining if it acts as a substrate, an inhibitor, or an activator.

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition studies measure how a compound affects the rate of an enzyme-catalyzed reaction. Kinetic analysis, often visualized using methods like Lineweaver-Burk plots, can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantify the inhibitor's potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Piperazine derivatives, as a broad class of compounds, are known to interact with a wide range of enzymes and receptors in the central nervous system. nih.govmdpi.comnih.gov However, a thorough search of scientific literature reveals no published studies on the enzyme inhibition kinetics of this compound. Consequently, there is no data available regarding its potential enzyme targets, its mechanism of inhibition, or its inhibitory potency.

Substrate Specificity and Catalytic Mechanisms

Substrate specificity defines the range of molecules that an enzyme can act upon. Investigating whether a compound can serve as a substrate for a particular enzyme involves monitoring the reaction over time to see if the compound is chemically modified. This helps to elucidate metabolic pathways and understand the compound's biochemical fate.

There are no available research findings that identify this compound as a substrate for any specific enzyme. Its metabolic pathways and the catalytic mechanisms involved have not been documented.

Theoretical Models of Binding Site Recognition and Molecular Recognition

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for predicting how a ligand might bind to a receptor. These theoretical models build a three-dimensional representation of the ligand and the target protein's binding site to simulate their interaction. The goal is to predict the most likely binding pose and estimate the binding affinity.

These studies can provide valuable insights into the specific amino acid residues involved in the interaction and the types of chemical forces that stabilize the ligand-receptor complex. mdpi.comnih.gov For this compound, no molecular docking or other theoretical modeling studies have been published. Such research would be necessary to predict its potential biological targets and understand the molecular basis for recognition.

Application of Spectroscopic Methods for Molecular Interaction Analysis

Spectroscopic techniques are vital for studying molecular interactions at an atomic level. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry can provide detailed information about the structure of a ligand-receptor complex and characterize the dynamics of the binding event.

NMR Spectroscopy: Can be used to map the binding site on a protein and determine the structure of the complex in solution. researchgate.netbeilstein-journals.org

X-ray Crystallography: Provides a high-resolution, static 3D structure of the ligand bound to its receptor, revealing precise atomic-level interactions.

Mass Spectrometry: Can confirm the formation of a ligand-protein complex and help determine binding stoichiometry.

While the synthesis and basic characterization of this compound as a chemical entity have been documented, primarily in the context of being an impurity of Ranolazine, there are no published studies that use these advanced spectroscopic methods to analyze its specific interactions with any biological macromolecules. ejpmr.com

Based on a thorough review of existing scientific literature, there is no specific research available to fulfill the detailed requirements of the requested article outline for this compound. The compound is recognized as a synthetic intermediate, but its biochemical properties, including its interactions with receptors and enzymes, have not been a subject of published investigation. All sections and subsections of the provided outline require specific experimental or theoretical data that is currently absent from the public domain for this particular molecule.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical separation for pharmaceutical compounds and intermediates like Ethyl 4-(4-Methyl-1-piperazinyl)butanoate. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach. Method development would focus on optimizing separation from potential starting materials, by-products, and degradation products.

Key aspects of HPLC method development include:

Stationary Phase: A C18 (octadecylsilane) column is a common starting point, offering excellent retention and separation for moderately polar compounds. researchgate.netpensoft.net The choice of column dimensions (length, internal diameter) and particle size affects efficiency and analysis time. researchgate.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. researchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. nih.gov The pH of the aqueous buffer is critical for controlling the ionization state of the basic piperazine (B1678402) moiety, thereby influencing retention and peak shape.

Detection: Given the absence of a strong chromophore in the molecule, UV detection at a low wavelength (e.g., 210-225 nm) would likely be employed. researchgate.net For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be considered.

A validated HPLC method would be assessed for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. japsonline.com

| Parameter | Condition |

|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 215 nm |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. notulaebotanicae.ro this compound itself has a relatively high boiling point and polarity, making it unsuitable for direct GC analysis. However, GC can be employed for the analysis of volatile impurities or after a chemical derivatization step.

Derivatization converts the non-volatile target compound into a more volatile and thermally stable derivative. For a compound containing a secondary amine, acylation (e.g., with trifluoroacetic anhydride) is a common strategy to reduce polarity and improve chromatographic behavior. researchgate.net

The GC method would involve:

Column: A capillary column with a mid-polarity stationary phase, such as a DB-17 (50% phenyl-methylpolysiloxane), could provide good separation for the derivatized compound and related substances. researchgate.nettsijournals.com

Carrier Gas: Helium or hydrogen is typically used as the carrier gas. tsijournals.com

Temperature Program: A temperature gradient is used to elute compounds, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of all components. tsijournals.com

Detector: A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its wide linear range and sensitivity. tsijournals.com

| Parameter | Condition |

|---|---|

| Column | DB-17, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp at 10 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a powerful platform for both quantification and structural identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. It is an indispensable tool for identifying and quantifying trace-level impurities and characterizing the main compound. For this compound, LC-MS is particularly useful for impurity profiling. nih.gov

Key applications include:

Molecular Weight Confirmation: The mass spectrometer provides the molecular weight of the compound eluting from the LC column, confirming its identity.

Structural Elucidation: Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to produce a characteristic fragmentation pattern, which helps in elucidating the structure of unknown impurities. nih.gov

Sensitive Quantification: Using techniques like multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, the compound can be quantified at very low levels in complex matrices. nih.gov

An electrospray ionization (ESI) source in positive ion mode would be highly effective for this compound due to the presence of the basic nitrogen atoms in the piperazine ring, which are easily protonated. nih.gov

| Parameter | Setting |

|---|---|

| LC System | UPLC/HPLC with C18 column |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap |

| Scan Mode | Full Scan for identification; MRM for quantification |

| Mobile Phase | Volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or acetate) with Acetonitrile/Methanol nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation capabilities of GC with the detection power of mass spectrometry. nih.gov As with standard GC, an initial derivatization step would be required to analyze this compound.

The primary advantage of GC-MS is the generation of highly reproducible mass spectra that can be compared against extensive spectral libraries like the NIST database for compound identification. mdpi.com The electron ionization (EI) source used in most GC-MS systems produces complex but characteristic fragmentation patterns that act as a "chemical fingerprint" for a given molecule. researchgate.net This makes GC-MS an excellent tool for identifying volatile and semi-volatile impurities, degradation products, or residual solvents that may be present. researchgate.net High-resolution mass spectrometry can further provide exact mass measurements, allowing for the determination of elemental compositions of unknown compounds. researchgate.net

| Parameter | Setting |

|---|---|

| GC Column | Mid-polarity capillary column (e.g., VF-1701-MS) mdpi.com |

| Ionization Source | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 30-350 m/z mdpi.com |

| Data Analysis | Comparison with NIST Mass Spectral Library mdpi.com |

Chemical Derivativation Strategies for Enhanced Analytical Performance

Chemical derivatization is a critical strategy in analytical chemistry, employed to modify an analyte, such as this compound, to enhance its detectability and improve the performance of analytical methods. This process involves a chemical reaction to convert the target compound into a derivative with more favorable properties for a specific analytical technique. For a molecule like this compound, which contains a tertiary amine within the piperazine ring and an ester functional group, derivatization can be tailored to introduce moieties that are more responsive to spectroscopic or mass spectrometric detection.

Derivatization for Spectroscopic Detection (e.g., UV-Vis, Fluorescence)

Many aliphatic amines and their derivatives, including piperazine compounds, lack significant chromophores, which are parts of a molecule that absorb light. This characteristic makes their direct detection by UV-Vis spectrophotometry challenging, especially at low concentrations. researchgate.netresearchgate.net To overcome this limitation, derivatization reactions are employed to introduce a chromophoric or fluorophoric group into the analyte molecule.

For tertiary amines like the one present in this compound, derivatization strategies often target the piperazine ring. While direct derivatization of the tertiary amine is less common than for primary or secondary amines, reactions can be designed to interact with the piperazine structure. A common approach for piperazine-containing compounds is the use of reagents that react with the secondary amine precursor or potential metabolites that might possess a secondary amine.

One widely used derivatizing agent for amines is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). researchgate.netjocpr.comsemanticscholar.org This reagent reacts with primary and secondary amines to form a highly colored and fluorescent derivative that can be readily detected by UV-Vis or fluorescence spectroscopy. jocpr.comsemanticscholar.org Although this compound contains a tertiary amine, this method would be applicable for the detection of related impurities or degradation products that contain a secondary amine on the piperazine ring. The reaction with NBD-Cl typically proceeds under mild basic conditions to yield a stable derivative with a strong absorption in the visible region. jocpr.com

Another class of reagents includes dansyl chloride (DNS-Cl), which also reacts with primary and secondary amines to produce fluorescent derivatives. researchgate.net Similar to NBD-Cl, its application to this compound would primarily be for the analysis of related substances with reactive amine groups.

For enhancing fluorescence detection, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 2-(11H-benzo[a]carbazol-11-yl)ethyl chloroformate (BCEC-Cl) are utilized. researchgate.netresearchgate.net These reagents are known to react with amines to form highly fluorescent adducts, significantly lowering the limits of detection. researchgate.net The choice of derivatizing agent depends on the specific analytical requirements, including desired sensitivity, selectivity, and the compatibility of the reaction conditions with the analyte's stability.

| Derivatizing Agent | Target Functional Group | Detection Method | Resulting Derivative Property |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Primary/Secondary Amines | UV-Vis, Fluorescence | Colored and Fluorescent |

| Dansyl chloride (DNS-Cl) | Primary/Secondary Amines | Fluorescence | Fluorescent |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amines | Fluorescence | Highly Fluorescent |

| 2-(11H-benzo[a]carbazol-11-yl)ethyl chloroformate (BCEC-Cl) | Amines | Fluorescence | Highly Fluorescent |

Derivatization for Improved Mass Spectrometry Ionization and Sensitivity

In mass spectrometry (MS), derivatization can be employed to improve the ionization efficiency and fragmentation pattern of an analyte, leading to enhanced sensitivity and structural elucidation. For this compound, derivatization can introduce a readily ionizable group or a group that directs fragmentation in a predictable manner.

While the tertiary amine in the piperazine ring of this compound can be protonated and is generally amenable to electrospray ionization (ESI), derivatization can still offer advantages, particularly in complex matrices or when very low detection limits are required.

Derivatization reagents that introduce a permanently charged group, or a group that is easily charged, can significantly enhance the ESI-MS response. Reagents that introduce a quaternary ammonium group are an example of this strategy.

Furthermore, derivatization can be used to improve the chromatographic separation of the analyte prior to MS detection. For gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility of polar compounds containing amine groups. Acylation with reagents like acetic anhydride (B1165640) can be used to derivatize primary and secondary amines, making them more suitable for GC analysis. While this compound has a tertiary amine, this approach would be relevant for analyzing related impurities.

For liquid chromatography-mass spectrometry (LC-MS), derivatization can alter the polarity of the analyte, improving its retention and peak shape on reversed-phase columns. More importantly, specific derivatizing agents can be chosen to enhance ionization efficiency. For instance, reagents that introduce a group with high proton affinity can lead to a more abundant protonated molecule [M+H]+ in positive ion mode ESI.

A study on piperazine-based derivatives for peptide analysis highlighted the use of reagents like 1-(2-pyridyl)piperazine (B128488) (2-PP) and 1-(2-pyrimidyl)piperazine (2-PMP) to derivatize carboxyl groups, which resulted in significantly improved ionization efficiency in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. nih.gov While this study focused on derivatizing peptides, the principle of introducing a piperazine-containing moiety to enhance ionization is relevant and demonstrates the utility of this chemical class in improving MS signals. nih.gov

| Derivatization Strategy | Purpose | MS Technique | Potential Benefit for this compound Analysis |

| Quaternization of the tertiary amine | Introduce a permanent positive charge | ESI-MS | Enhanced ionization efficiency and sensitivity. |

| Acylation of related primary/secondary amine impurities | Increase volatility and thermal stability | GC-MS | Enables analysis of non-volatile impurities. |

| Introduction of a high proton affinity group | Increase protonation efficiency | ESI-MS | Higher abundance of [M+H]+ ion, leading to better sensitivity. |

Development of "Twin Derivatization" for Comparative Analysis

The concept of "twin derivatization" involves using two structurally similar but isotopically distinct derivatizing reagents to label two different samples (e.g., a control and a treated sample). When the samples are mixed and analyzed by mass spectrometry, the derivatives of the analyte from each sample appear as a pair of peaks with a characteristic mass difference. This allows for accurate relative quantification, as the ratio of the peak intensities directly reflects the relative abundance of the analyte in the two original samples.

While no specific "twin derivatization" strategies have been documented for this compound, this approach could theoretically be applied. For instance, if a derivatization reaction targets a specific functional group on the molecule or a related metabolite, a pair of isotopic derivatizing agents, such as unlabeled and deuterium-labeled acylating agents (e.g., acetic anhydride and d6-acetic anhydride), could be used.

This technique is particularly powerful in metabolic studies or in comparative analyses where subtle changes in the concentration of a compound or its metabolites are being investigated. The internal standard created through isotopic labeling minimizes variations arising from sample preparation and MS analysis, leading to more precise and reliable quantification.

Method Validation Principles in Analytical Chemistry (Specificity, Linearity, Precision)

Method validation is a crucial process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. The validation process for a method designed to characterize and quantify this compound would involve assessing several key parameters, including specificity, linearity, and precision.

Specificity refers to the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, specificity is typically demonstrated by showing that the peak corresponding to this compound is well-resolved from other peaks and that there is no interference at the retention time of the analyte in a blank or placebo sample. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry can further confirm the specificity.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. To establish linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. The correlation coefficient (r), y-intercept, and slope of the regression line are used to evaluate the linearity. A high correlation coefficient (typically >0.99) is indicative of a linear relationship.

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at three levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short interval of time. It is determined by performing multiple analyses of the same sample by the same analyst on the same instrument.

Intermediate Precision (Inter-assay precision): This expresses the within-laboratory variations, for example, on different days, or with different analysts or equipment.

Reproducibility: This assesses the precision between laboratories (collaborative studies).

Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements.

A study on the determination of piperazine in an active pharmaceutical ingredient using HPLC-UV after derivatization with NBD-Cl provides a practical example of method validation. jocpr.com The method was validated for linearity, precision, accuracy, and robustness, with the precision study showing a %RSD of 1.13%, indicating good precision of the method. jocpr.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to measure the analyte accurately and specifically in the presence of other components. | No interference at the analyte's retention time/m/z. Peak purity index > 0.99. |

| Linearity | The ability to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Precision (Repeatability) | The agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) ≤ 2%. |

| Precision (Intermediate) | The agreement between results from the same laboratory but on different days, with different analysts, or on different equipment. | RSD ≤ 3%. |

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Routes with Improved Atom Economy and Sustainability

The future of synthesizing Ethyl 4-(4-Methyl-1-piperazinyl)butanoate and related compounds lies in the development of methodologies that are not only efficient but also environmentally benign. Traditional multi-step syntheses of piperazine (B1678402) derivatives are often superseded by modern approaches that prioritize atom economy and sustainability.

Future research should focus on:

Photoredox Catalysis : This technique offers a green approach to chemical synthesis by using light and a photocatalyst to drive reactions. mdpi.com It can be applied to the C-H functionalization of the piperazine core, allowing for the direct introduction of substituents and potentially reducing the number of synthetic steps required. mdpi.com The use of organic photocatalysts over transition-metal-based ones can further enhance the sustainability of these reactions. mdpi.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Developing a one-pot, four-component synthesis for piperazine derivatives, for instance, would be an attractive strategy from both economic and green chemistry perspectives. nih.gov

Flow Chemistry : Transitioning from batch to continuous flow synthesis can offer significant advantages, including improved safety, scalability, and reaction control. mdpi.com Microwave-assisted flow reactors, in particular, can shorten reaction times and improve yields, aligning with the principles of green chemistry. nih.gov

Catalytic Systems : The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, facilitates easy separation and reuse, contributing to a more sustainable process. nih.gov Research into novel catalytic systems for piperazine synthesis, including intermolecular and intramolecular cyclization processes, remains a promising area. researchgate.net

These advanced synthetic strategies aim to reduce waste, avoid toxic reagents, and simplify purification processes, making the production of piperazine-butanoates more efficient and environmentally friendly. mdpi.comnih.gov

| Synthetic Strategy | Key Advantages | Potential Contribution |

| Photoredox Catalysis | Utilizes light energy, enables C-H functionalization, potential for organic catalysts. mdpi.com | Greener synthesis of complex piperazine analogs with high selectivity. |

| Multicomponent Reactions | High atom economy, operational simplicity, one-pot synthesis. nih.gov | Rapid and efficient generation of diverse compound libraries. |

| Flow Chemistry | Enhanced safety, scalability, and control; reduced reaction times. mdpi.comnih.gov | Industrial-scale production with improved efficiency and consistency. |

| Heterogeneous Catalysis | Easy catalyst separation and reusability, reduced waste. nih.gov | Cost-effective and sustainable manufacturing processes. |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict molecular properties, thereby guiding experimental design. For the piperazine-butanoate class, advanced computational methods can offer profound insights into their synthesis and interactions.

Future research directions include:

Density Functional Theory (DFT) : DFT calculations can be employed to study the electronic structure, optimized geometry, and spectroscopic properties of this compound. researchgate.net This allows for a comparison between theoretical predictions and experimental data, leading to a deeper understanding of the molecule's fundamental characteristics.

Molecular Docking and Dynamics Simulations : To understand the potential biological activity of piperazine-butanoates, molecular docking can predict how these molecules bind to specific protein targets. nih.govnih.gov Subsequent molecular dynamics simulations can reveal the stability of these interactions and identify key amino acid residues involved in binding, which is crucial for structure-based drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies can build mathematical models that correlate the chemical structure of piperazine derivatives with their biological activity. nih.gov These models can help predict the activity of novel analogs before they are synthesized, saving time and resources. nih.gov By identifying key molecular descriptors, QSAR provides a roadmap for designing more potent compounds. nih.gov

These computational approaches are essential for moving beyond trial-and-error synthesis and toward a more rational, predictive approach to developing new molecules within the piperazine-butanoate class.

| Computational Method | Application | Scientific Insight |

| Density Functional Theory (DFT) | Elucidating molecular structure and properties. researchgate.net | Understanding of electronic and geometric features influencing reactivity. |

| Molecular Docking | Predicting binding modes with biological targets. nih.govnih.gov | Identification of potential protein-ligand interactions and pharmacophores. |

| Molecular Dynamics | Simulating the movement and interaction of molecules over time. nih.gov | Assessment of binding stability and conformational changes in protein-ligand complexes. |

| QSAR | Correlating chemical structure with biological activity. nih.gov | Predictive models for designing new analogs with enhanced potency. |

Development of High-Throughput Analytical Platforms for Analog Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds. nih.govnuvisan.com For the piperazine-butanoate class, developing tailored HTS platforms is crucial for efficiently identifying promising analogs.

Key areas for future development:

Miniaturized Automation : Implementing miniaturized automation platforms allows for screening on a microgram or nanomole scale. scienceintheclassroom.org This is particularly valuable when material is scarce, enabling a large number of experiments with minimal compound consumption. scienceintheclassroom.org

Advanced Analytical Techniques : Coupling HTS with rapid mass spectrometry (MS) or ultra-performance liquid chromatography (UPLC) allows for the swift analysis of thousands of reaction outcomes. scienceintheclassroom.orgnih.gov This integration provides immediate feedback on the success of a particular reaction, accelerating the optimization process.

Cell-Based and Biochemical Assays : Designing robust biochemical and cell-based assays is essential for screening compound libraries against specific biological targets. nih.gov These assays can range from measuring enzyme inhibition to monitoring changes in cell viability or reporter gene expression, providing a direct measure of a compound's biological effect. nih.govnih.gov

The goal is to create a seamless workflow from automated synthesis to high-throughput analysis and biological screening, significantly accelerating the discovery of new lead compounds within the piperazine-butanoate family. nuvisan.comscienceintheclassroom.org

Systematic Structure-Activity Relationship (SAR) Studies within the Piperazine-Butanoate Class, focused on molecular interactions

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. drugdesign.orgcollaborativedrug.com A systematic SAR investigation of the piperazine-butanoate class is essential for optimizing lead compounds.

Future research should systematically explore:

Piperazine Ring Substitutions : The piperazine moiety is a key pharmacophore. researchgate.net Altering the substituent on the N4 nitrogen (the methyl group in the parent compound) can significantly impact lipophilicity, basicity, and steric interactions with a target receptor.

Butanoate Chain Modifications : The length and flexibility of the ethyl butanoate chain can be modified. Shortening, lengthening, or introducing rigidity (e.g., with cyclic structures or double bonds) can alter the compound's ability to fit into a binding pocket. youtube.com

Ester Group Bioisosteres : The ethyl ester can be replaced with other functional groups (bioisosteres) such as amides, carboxylic acids, or small heterocyclic rings to probe for new hydrogen bonding or other interactions, potentially improving potency or pharmacokinetic properties.

| Molecular Moiety | Potential Modifications | Expected Impact on Activity |

| N-Methyl Group | Substitution with larger alkyl, aryl, or functionalized groups. | Altered lipophilicity, steric hindrance, and potential for new interactions. youtube.com |

| Ethyl Butanoate Chain | Varying chain length, introducing unsaturation or cyclization. | Modified flexibility and spatial orientation of the pharmacophore. |

| Ester Functional Group | Replacement with amides, ketones, or other bioisosteres. | Changes in hydrogen bonding capacity and metabolic stability. |

Application of Spectroscopic and Analytical Techniques for Reaction Monitoring and Process Understanding

A thorough understanding of reaction kinetics and mechanisms is critical for optimizing synthetic processes. The application of modern spectroscopic and analytical techniques can provide real-time insights into the synthesis of this compound.

Future work should leverage:

In-situ Spectroscopy : Techniques like FT-IR and Raman spectroscopy can be used for real-time monitoring of reactant consumption and product formation directly within the reaction vessel. This provides valuable kinetic data and helps identify reaction intermediates.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection is invaluable for analyzing reaction progress, determining purity, and identifying byproducts. researchgate.net Developing specific HPLC methods for piperazine derivatives is essential for quality control. researchgate.net Since piperazine itself does not absorb UV light, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be used for trace-level detection. researchgate.net

Nuclear Magnetic Resonance (NMR) : Both 1H and 13C NMR are indispensable for the structural elucidation of the final product and any isolated intermediates. researchgate.net Advanced 2D NMR techniques can confirm connectivity and stereochemistry unambiguously. researchgate.net

Mass Spectrometry (MS) : MS is crucial for confirming the molecular weight of the synthesized compound and for identifying fragments, which can help in structural confirmation and the analysis of complex reaction mixtures. researchgate.netauburn.edu

By combining these techniques, a comprehensive picture of the reaction landscape can be developed, enabling precise control over the synthesis and ensuring the production of high-purity material.

| Technique | Purpose | Information Gained |

| HPLC-UV/MS | Quantitative analysis, purity assessment, byproduct identification. researchgate.net | Reaction kinetics, yield determination, impurity profiling. |

| NMR Spectroscopy | Unambiguous structure confirmation. researchgate.net | Molecular structure, connectivity, and stereochemistry. |

| FT-IR Spectroscopy | Functional group analysis, real-time reaction monitoring. | Identification of key chemical bonds and tracking their transformation. |

| Mass Spectrometry | Molecular weight determination and fragmentation analysis. researchgate.netauburn.edu | Confirmation of product identity and structural information. |

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 4-Methylpiperazine, K₂CO₃, DMF, 70°C | Activation of nucleophile |

| 2 | Ethyl 4-bromobutanoate | Alkylation via SN2 mechanism |

| 3 | Column chromatography (hexane:EtOAc) | Isolation of pure product |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the piperazinyl (δ 2.3–2.6 ppm) and ester groups (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) .

- ¹³C NMR : Confirms carbonyl (δ 170–175 ppm) and quaternary carbons in the piperazine ring .

- IR Spectroscopy : Detects ester C=O stretching (∼1740 cm⁻¹) and N-H vibrations (∼3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 257.2 g/mol) and fragmentation patterns .

Data Interpretation Tip : Cross-reference with analogs (e.g., ethyl 4-arylbutanoates) to resolve overlapping signals .

Basic: How does the ester group in this compound influence its stability and reactivity?

Methodological Answer:

- Hydrolysis Sensitivity : The ester hydrolyzes under acidic/basic conditions to 4-(4-methylpiperazinyl)butanoic acid. Stability assays in PBS (pH 7.4) show <10% degradation over 24 hours, but rapid cleavage at pH <3 or >10 .

- Reactivity : The ester acts as a leaving group in nucleophilic acyl substitutions, enabling derivatization (e.g., amidation with amines) .

- Storage : Store at −20°C in anhydrous DMSO to prevent moisture-induced degradation .

Advanced: What strategies optimize regioselectivity in nucleophilic substitutions involving 4-methylpiperazine derivatives?

Methodological Answer:

- Solvent Effects : Use DMSO to favor SN2 mechanisms, minimizing competing elimination .

- Catalysts : Add KI (10 mol%) to enhance electrophilicity of alkyl halides via in situ iodide exchange .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions; microwave-assisted synthesis improves regioselectivity in 30 minutes .

Case Study : Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]butyrate achieved 85% yield with DMF/K₂CO₃ at 60°C .

Advanced: How can SAR studies elucidate the piperazinyl group’s role in bioactivity?

Methodological Answer:

Analog Synthesis : Modify piperazine substituents (e.g., ethyl, cyclopropyl) and assess changes in receptor binding .

Biological Assays :

- Enzyme Inhibition : Test against kinases (e.g., PIM-1) using fluorescence polarization .

- Cell-Based Assays : Measure IC₅₀ in cancer lines (e.g., MCF-7) to correlate structure with cytotoxicity .

Computational Modeling : Dock analogs into receptor sites (e.g., serotonin 5-HT₁A) to predict affinity .

SAR Insight : Bulkier piperazine substituents enhance lipophilicity and blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported biological activities of analogs?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities <5% can skew bioactivity .

- Assay Standardization :

- Concentration Range : Test 1 nM–100 µM to avoid false negatives .

- Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP, pIC₅₀) to identify outliers .

Example : Discrepancies in IC₅₀ values for piperazinyl esters against P2Y12 receptors were traced to variations in platelet-rich plasma preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.